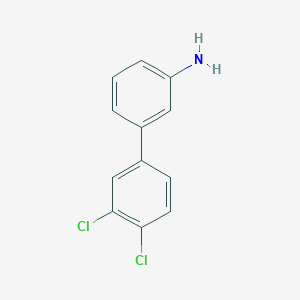

3-(3,4-Dichlorophenyl)aniline

Description

BenchChem offers high-quality 3-(3,4-Dichlorophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPUZXPASEOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588070 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926201-88-9 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3,4-Dichlorophenylaniline

Foreword: This document provides a comprehensive technical overview of 3,4-Dichlorophenylaniline, a pivotal chemical intermediate in various industrial syntheses. For clarity, this compound is most commonly referred to as 3,4-Dichloroaniline (3,4-DCA) , and this nomenclature will be used throughout the guide. We will delve into its core chemical and physical properties, synthesis methodologies, reactivity, toxicological profile, and critical applications, with a focus on providing actionable insights for researchers, chemists, and professionals in drug development and agrochemical science.

Core Chemical Identity and Physicochemical Properties

3,4-Dichloroaniline is a halogenated aromatic amine, presenting as a solid crystalline substance at room temperature, with its color ranging from white or light tan to dark grey or brown, often darkening upon exposure to light and air.[1][2][3] It possesses a faint, characteristic amine-like odor.[3] Its molecular structure, featuring a benzene ring substituted with an amino group and two chlorine atoms at the 3 and 4 positions, dictates its chemical behavior and utility as a synthetic building block.

The fundamental properties of 3,4-Dichloroaniline are summarized in the table below, providing a quantitative foundation for its handling and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dichloroaniline | [1][4] |

| Synonyms | 1-Amino-3,4-dichlorobenzene, 3,4-DCA, 3,4-Dichlorobenzenamine | [1][5] |

| CAS Number | 95-76-1 | [1][4] |

| Molecular Formula | C₆H₅Cl₂N | [2][6] |

| Molecular Weight | 162.01 - 162.02 g/mol | [1][2][7] |

| Appearance | Light tan to dark gray/brown crystalline solid | [1][2][8] |

| Melting Point | 66–73 °C (151–163 °F; 339–346 K) | [1][2][5][9] |

| Boiling Point | 272 °C (522 °F; 545 K) at 760 mmHg | [1][7][9] |

| Solubility | Practically insoluble in water (<1 mg/mL).[1][7][8] Very soluble in alcohol and ether; slightly soluble in benzene.[1][7] | |

| Density | ~1.57 g/cm³ | [1] |

| Vapor Pressure | 1 mmHg at 81.1 °C (178 °F) | [8] |

| Flash Point | 166 °C (331 °F) | [9] |

| log P (Octanol/Water) | 2.69 | [1][9] |

Synthesis and Industrial Manufacturing

The primary industrial route for producing 3,4-Dichloroaniline involves the chemical reduction of 3,4-dichloronitrobenzene.[7][9] This transformation is a cornerstone of its commercial availability.

Causality in Synthesis: The choice of a catalytic hydrogenation process, often employing noble metal catalysts, is driven by high efficiency and yield.[2] However, a critical consideration in this process is the prevention of dehalogenation (the removal of chlorine atoms), which would lead to undesirable byproducts. To mitigate this, specialized reaction conditions and additives are employed.[2] An alternative, classic method is the iron-acid reduction of the nitro-precursor.[3]

Conceptual Synthesis Workflow

The diagram below outlines the logical flow of the primary manufacturing process.

Caption: High-level workflow for the industrial synthesis of 3,4-DCA.

Chemical Reactivity and Core Applications

3,4-Dichloroaniline's reactivity is dominated by the nucleophilic amino group and the electrophilic aromatic ring, making it a versatile intermediate. It is, however, incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2][10] It can decompose at low pH and reacts at temperatures above 180°C (356°F) in the presence of ferric chloride.[1][2][8]

Its most significant industrial role is as a precursor for several widely used herbicides.

Key Synthetic Applications:

-

Propanil Synthesis: Reacts with propanoyl chloride.

-

Diuron Synthesis: A multi-step process involving reaction with phosgene to form an isocyanate, followed by reaction with dimethylamine.

-

Linuron Synthesis: Similar to Diuron synthesis, but the intermediate isocyanate reacts with N,O-dimethylhydroxylamine.

The following diagram illustrates the pivotal role of 3,4-DCA in these synthetic pathways.

Caption: Synthetic routes from 3,4-DCA to major herbicides.

Toxicological Profile and Biological Effects

From a safety and drug development perspective, understanding the toxicology of 3,4-DCA is paramount. It is classified as toxic upon inhalation, ingestion, or dermal contact.[11][12][13][14]

-

Acute Toxicity: The most significant acute effect is methaemoglobinaemia , a condition where the oxygen-carrying capacity of the blood is reduced, which can lead to cyanosis, weakness, and dyspnoea.[8][10][15] The oral LD50 in rats is approximately 600-648 mg/kg.[1][15]

-

Organ-Specific Toxicity: Studies in animal models have shown that acute exposure can lead to nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and damage to the urinary bladder.[16]

-

Irritation and Sensitization: 3,4-DCA is a mild skin irritant and causes serious eye damage.[11][12][15] Crucially, it is also recognized as a skin sensitizing agent, capable of causing an allergic skin reaction.[12][15][17]

-

Metabolism: In-vitro studies indicate that 3,4-DCA is metabolized via ring hydroxylation and N-acylation.[17] Following oral administration in rats, the majority of the compound is excreted in the urine within 24 hours.[17]

Analytical and Spectroscopic Characterization

Unambiguous identification of 3,4-DCA in research and quality control settings relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characteristic. The aromatic region will show distinct signals for the three protons on the substituted ring.[18]

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, reflecting the molecule's asymmetry.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary amine group and C-Cl stretching.

Protocol: Standard ¹H NMR Sample Preparation

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

-

Preparation: Ensure all glassware (NMR tube, vials, pipettes) are scrupulously clean and dry to prevent contamination. Use a high-quality, deuterated solvent (e.g., CDCl₃).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3,4-DCA directly into a clean, dry vial. The accuracy of this step is critical for any quantitative analysis.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. If tetramethylsilane (TMS) is not already in the solvent, add a small drop as an internal standard (0 ppm reference).

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution validates complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner. Follow the instrument's standard procedure to acquire the spectrum.

-

Validation: The resulting spectrum should show sharp, well-resolved peaks. The TMS signal should be a sharp singlet at 0 ppm, confirming the chemical shift calibration.

Laboratory Safety and Handling

Given its toxic profile, strict adherence to safety protocols is mandatory when handling 3,4-DCA.

Personal Protective Equipment (PPE):

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[12]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended for larger quantities.[12]

-

Skin and Body Protection: Wear a lab coat. For tasks with a high risk of exposure, impervious clothing may be necessary.[11]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13] If dusts are generated, respiratory protection is required.[14]

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and air.[2][19]

-

Keep away from incompatible materials such as acids and strong oxidizing agents.[13]

Spill Response:

-

Evacuate personnel and remove all ignition sources.[10]

-

Wear full PPE, including respiratory protection.

-

For solid spills, avoid generating dust. Dampen the material with 60-70% ethanol.[8][10]

-

Carefully sweep or scoop the dampened material into a suitable, labeled container for disposal.[10][12]

-

Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water wash.[10]

Laboratory Safe Handling Workflow

Caption: A mandatory safety workflow for handling 3,4-DCA in the lab.

References

-

PubChem. 3,4-Dichloroaniline. [Link]

-

European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Opinion on the result of the Risk Assessment of 3,4-dichloroaniline. [Link]

-

Australian Government Department of Health. Dichloroanilines: Human health tier II assessment. [Link]

-

Drugs.com. 3,4-Dichloroaniline. [Link]

-

Wikipedia. 3,4-Dichloroaniline. [Link]

-

PubChem. 3,4-Dichloro-N-methylaniline. [Link]

-

PubMed. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. [Link]

-

PubChem. 3,5-Dichloroaniline. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

ResearchGate. (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. [Link]

-

Indian Institute of Science Education and Research Kolkata. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

Sources

- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 3,4-Dichloroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3,4-Dichloroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 3-(3,4-dichlorophenyl)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3,4-Dichloroaniline [drugfuture.com]

- 8. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. 3,4-Dichloroaniline(95-76-1) 1H NMR spectrum [chemicalbook.com]

- 19. 3,4-Dichloroaniline | 95-76-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Strategic Value of a Biaryl Amine Scaffold

An In-Depth Technical Guide to 3-(3,4-Dichlorophenyl)aniline (CAS: 926201-88-9)

3-(3,4-Dichlorophenyl)aniline, identified by its CAS number 926201-88-9, is a substituted biaryl amine. This class of molecules represents a cornerstone in modern medicinal chemistry and materials science. The compound's structure, featuring a dichlorinated phenyl ring linked to an aniline moiety, presents a versatile scaffold for synthetic elaboration. While this specific molecule is primarily available as a research chemical, its structural motifs are prevalent in pharmacologically active agents and functional organic materials.[1]

The strategic importance of the biaryl amine core lies in its conformational flexibility and its ability to engage in critical hydrogen bonding and π-stacking interactions within biological targets. The dichlorophenyl group offers a site for tuning electronic properties and lipophilicity, which are crucial parameters in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive overview of its properties, plausible and robust synthetic routes, characterization protocols, and potential applications, grounded in established chemical principles.

Section 1: Physicochemical and Structural Data

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be cataloged. The following table summarizes its key identifiers.

| Property | Value | Source |

| CAS Number | 926201-88-9 | - |

| Molecular Formula | C₁₂H₉Cl₂N | [1] |

| Molecular Weight | 238.11 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)Cl | - |

| Physical Form | Solid (Predicted) | - |

| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, DMF (Predicted) | - |

Note: Properties such as melting point, boiling point, and specific solubility values require experimental determination.

Section 2: Robust Synthetic Strategies

The creation of the C-C bond linking the two aromatic rings is the central challenge in synthesizing 3-(3,4-Dichlorophenyl)aniline. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, offering high yields and broad functional group tolerance. Two primary, field-proven strategies are presented here: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[2] In this approach, an aryl boronic acid is coupled with an aryl halide. For the synthesis of our target molecule, the most logical disconnection involves reacting 3-bromoaniline with 3,4-dichlorophenylboronic acid.

Causality of Component Selection:

-

Catalyst: A palladium(II) precatalyst like Pd(dppf)Cl₂ is often chosen for its air stability and reliable activation to the catalytic Pd(0) species in situ.

-

Ligand: The dppf ligand is sufficiently electron-rich and bulky to facilitate both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid via the formation of a boronate complex, which is essential for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., Dioxane or Toluene) and water is used. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the base and facilitates the transmetalation step.

Step-by-Step Experimental Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichlorophenylboronic acid (1.1 equivalents).

-

Reagent Addition: Add 3-bromoaniline (1.0 equivalent), potassium carbonate (2.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's completion (typically 4-12 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3,4-Dichlorophenyl)aniline.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This alternative strategy involves coupling an aryl halide with an amine. For this synthesis, 1-bromo-3,4-dichlorobenzene would be coupled with 3-aminophenol or a suitable aniline equivalent.

Causality of Component Selection:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Modern systems often use specialized biarylphosphine ligands (e.g., XPhos, SPhos) in conjunction with a palladium source like Pd₂(dba)₃ or a pre-formed catalyst complex.[4][5] These ligands promote the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. This base deprotonates the amine in the catalytic cycle, making it a more active nucleophile.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Section 3: Purification and Analytical Characterization

Rigorous purification and characterization are mandatory to ensure the compound's identity and purity, which is critical for its use in subsequent research, particularly in drug development.

Purification Protocol: Flash Column Chromatography

This is the standard method for purifying organic compounds of this nature.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a typical starting point. The optimal ratio is determined by preliminary TLC analysis to achieve a retention factor (Rf) of ~0.3 for the product.

-

Rationale: The polarity difference between the nonpolar starting materials/byproducts and the more polar biaryl amine product allows for effective separation.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques provides a self-validating system for confirming the product's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct aromatic proton signals. The integration of these signals should correspond to the 9 protons in the structure. The splitting patterns (coupling constants) will be complex but are key to confirming the substitution pattern on both rings.

-

¹³C NMR: The spectrum should reveal 12 distinct carbon signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts will differentiate between protonated and quaternary carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.

-

The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 238.0.

-

Critical Validation: A key diagnostic feature is the isotopic pattern. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion: an [M]⁺ peak, an [M+2]⁺ peak of roughly 65% the intensity, and an [M+4]⁺ peak of roughly 10% the intensity. This pattern is definitive proof of a dichlorinated compound.[6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound.

-

A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is standard.

-

The purity is calculated from the peak area of the product relative to the total area of all peaks detected by a UV detector (e.g., at 254 nm). For research applications, a purity of >95% is typically required.

-

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 3-(3,4-Dichlorophenyl)aniline is not widely available, safe handling procedures can be established based on its structural class.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

Chemical Hazards:

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. Chlorinated aromatic compounds can also pose health risks. The related compound, 3,4-dichloroaniline, is classified as toxic and an irritant.[9]

-

Incompatibility: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[10]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Section 5: Potential Applications in Research and Development

The true value of 3-(3,4-Dichlorophenyl)aniline is as a chemical intermediate or building block for the synthesis of more complex, high-value molecules.

-

Medicinal Chemistry: This scaffold can be used in the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The aniline nitrogen can be functionalized to introduce pharmacophores, while the dichlorophenyl ring can occupy hydrophobic pockets in enzyme active sites. The chlorine atoms also provide vectors for further synthetic diversification via cross-coupling reactions.

-

Agrochemicals: Many herbicides and fungicides are based on dichlorinated aniline structures.[11][12] This compound could serve as a precursor for novel crop protection agents.

-

Materials Science: Biaryl amines are components of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. The specific electronic properties imparted by the dichloro-substitution could be explored for creating materials with tailored optoelectronic characteristics.

References

- Kosak, J. R. (1966). Process for preparing 3, 4 dichloroaniline. U.S. Patent No. 3,291,832. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (2023). 3,4-Dichloroaniline. Retrieved from [Link]

-

Wang, T., et al. (2012). Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dichloroaniline. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

- De Thomas, W. R. (1983). Separation of 3,4-dichloroaniline. U.S. Patent No. 4,409,386. Washington, DC: U.S. Patent and Trademark Office.

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 3,4-dichloroaniline. AERU. Retrieved from [Link]

- Clayton Aniline Company Limited. (1990). Process for preparing 3,4-dichloroaniline. European Patent No. EP0398542B1.

-

MIT-Ivy Chemicals Industry. (n.d.). 3,4-Dichloroaniline: Properties, Applications, and Industry Insights. Retrieved from [Link]

- Campos, M. G. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

-

ResearchGate. (n.d.). Structure and mass spectrum of 3,4‐dichloroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

ChemRxiv. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Octadecene. Retrieved from [Link]

-

D'Annibale, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

CPAChem. (2024). Safety data sheet - octadec-1-ene. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

-

PubMed. (2018). Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]

-

Sheffield Hallam University Research Archive. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 11. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

Technical Monograph: 3',4'-Dichloro[1,1'-biphenyl]-3-amine

This technical monograph provides an in-depth analysis of 3',4'-dichloro[1,1'-biphenyl]-3-amine (CAS 926201-88-9), a critical biaryl scaffold used in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.

Executive Summary

3',4'-dichloro[1,1'-biphenyl]-3-amine (also known as 3-(3,4-dichlorophenyl)aniline) is a privileged structural motif in medicinal chemistry. It serves as a robust hydrophobic pharmacophore, often utilized to occupy deep lipophilic pockets within enzyme active sites (e.g., p38 MAPK, VEGFR, or Furin). The 3,4-dichloro substitution pattern on the distal ring metabolically stabilizes the biphenyl system by blocking the para-position from cytochrome P450-mediated oxidation, while the meta-amine provides a versatile vector for further elaboration into ureas, amides, or kinase-hinge binding motifs.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data |

| CAS Registry Number | 926201-88-9 |

| IUPAC Name | 3-(3,4-dichlorophenyl)aniline |

| Synonyms | 3',4'-dichloro-3-biphenylamine; 3-amino-3',4'-dichlorobiphenyl |

| Molecular Formula | C₁₂H₉Cl₂N |

| Molecular Weight | 238.11 g/mol |

| SMILES | Nc1cccc(c1)-c2ccc(Cl)c(Cl)c2 |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

| pKa (Conjugate Acid) | ~3.8–4.0 (Electron-withdrawing effect of the dichlorophenyl group decreases basicity relative to aniline) |

Structural Logic

The molecule consists of two phenyl rings connected by a single bond.

-

Ring A (Proximal): Contains the amino group (-NH₂) at the meta (3) position relative to the biaryl axis. This positioning often directs substituents into the "solvent front" or specific ribose-binding pockets in kinase targets.

-

Ring B (Distal): Substituted with chlorine atoms at positions 3' and 4'.[1] These halogens increase lipophilicity and fill hydrophobic sub-pockets (e.g., the "gatekeeper" region). The electron-withdrawing nature of the dichlorophenyl ring slightly deactivates the nucleophilicity of the amine on Ring A via the π-system, though the effect is attenuated by the twist angle of the biphenyl bond.

Synthesis & Manufacturing

The most robust and scalable route to 3',4'-dichloro[1,1'-biphenyl]-3-amine is the Suzuki-Miyaura Cross-Coupling . This pathway offers high functional group tolerance and avoids the use of toxic tin reagents (Stille coupling).

Optimized Synthetic Protocol

Reaction Type: Palladium-catalyzed cross-coupling. Scale: Gram to Kilogram.

Reagents:

-

Electrophile: 3-Bromoaniline (CAS 591-19-5) - Preferred for cost and availability.

-

Nucleophile: 3,4-Dichlorophenylboronic acid (CAS 15056-02-7).

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics).

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Charge: In a reaction vessel equipped with a reflux condenser, dissolve 3-bromoaniline (1.0 equiv) and 3,4-dichlorophenylboronic acid (1.1 equiv) in degassed 1,4-dioxane.

-

Activate: Add the base (K₂CO₃, 2.0 equiv dissolved in minimal water). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl₂·DCM (0.03–0.05 equiv).

-

Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by HPLC or TLC.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: The crude amine is prone to oxidation. Purify immediately via flash column chromatography (Hexanes/EtOAc gradient). Store under inert atmosphere.

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target scaffold.

Reactivity & Functionalization

The amine group at the 3-position is the primary handle for derivatization. Due to the electron-withdrawing effect of the dichlorophenyl ring, this amine is slightly less nucleophilic than unsubstituted aniline, requiring optimized conditions for coupling.

Key Derivatization Pathways[5]

-

Urea Formation (Kinase Inhibitor Motif):

-

Reaction with isocyanates yields diarylureas (e.g., Sorafenib-like scaffolds).

-

Protocol: React with aryl isocyanate in DCM at 0°C to RT.

-

-

Amide Coupling:

-

Standard coupling with carboxylic acids using HATU/DIPEA.

-

Note: Avoid acid chlorides if regioselectivity issues arise with other nucleophiles; however, for this mono-amine, acid chlorides are efficient.

-

-

Buchwald-Hartwig Amination:

-

Coupling with heteroaryl halides (e.g., chloropyrimidines) to form the "hinge-binder" region of kinase inhibitors.

-

Catalyst: Pd₂dba₃ / Xantphos.

-

Figure 2: Primary derivatization pathways for drug discovery applications.

Applications in Drug Discovery

This scaffold is highly valued for its ability to induce a "Type II" kinase inhibitor binding mode, where the hydrophobic biphenyl tail occupies the allosteric pocket adjacent to the ATP binding site.

Mechanism of Action (Scaffold Level)

-

Hydrophobic Anchoring: The 3,4-dichloro substitution creates a bulky, lipophilic moiety that anchors the molecule in hydrophobic pockets (e.g., the specificity pocket of p38 MAPK).

-

Metabolic Stability: The chlorines at 3' and 4' block the most metabolically vulnerable positions on the phenyl ring, significantly extending the in vivo half-life compared to unsubstituted biphenyls.

-

Case Study (Furin Inhibitors): Research has identified dichlorobiphenyl-derived inhibitors targeting Furin , a proprotein convertase involved in viral entry and cancer progression.[2] The biphenyl core mimics the hydrophobic residues of the natural substrate [1].

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

-

Chronic: Suspected carcinogen (like many halogenated aromatic amines).

-

Environmental: Very toxic to aquatic life with long-lasting effects.[3]

Handling Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.

References

-

Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry. Available at: [Link] (Search Term: Furin inhibitor dichlorobiphenyl)

-

Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity | MDPI [mdpi.com]

- 2. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

physical and chemical properties of 3-(3,4-Dichlorophenyl)aniline

The following technical guide is structured as a high-level whitepaper designed for research scientists and drug development professionals. It prioritizes actionable data, mechanistic insight, and robust experimental protocols over generic descriptions.

Core Identity & Physicochemical Profiling for Medicinal Chemistry Applications

Executive Summary

3-(3,4-Dichlorophenyl)aniline (CAS: 926201-88-9) is a privileged biphenyl scaffold widely utilized in the synthesis of kinase inhibitors and high-affinity ligands for G-protein coupled receptors (GPCRs). Characterized by its meta-substituted aniline moiety and a lipophilic 3,4-dichlorophenyl tail, this molecule serves as a critical "hinge-binding" precursor or hydrophobic pharmacophore in drug discovery. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and handling protocols to ensure reproducibility in high-throughput optimization campaigns.

Molecular Identity & Structural Analysis

The molecule features a biphenyl core where the electron-rich aniline ring is coupled to an electron-deficient dichlorophenyl ring. This electronic push-pull system influences both its solubility profile and its reactivity in nucleophilic substitutions.

| Attribute | Technical Detail |

| IUPAC Name | 3-(3,4-Dichlorophenyl)aniline |

| CAS Number | 926201-88-9 |

| Molecular Formula | C₁₂H₉Cl₂N |

| Molecular Weight | 238.11 g/mol |

| SMILES | Nc1cccc(c1)-c2ccc(Cl)c(Cl)c2 |

| Structural Class | Halogenated Biphenylamine |

| Key Pharmacophore | Lipophilic tail (LogP ~4.6) with a solvent-exposed amine anchor. |

Physicochemical Profile

The following data aggregates calculated and experimental values relevant to formulation and assay development.

Table 1: Core Physical Properties

| Property | Value | Context for Application |

| Physical State | Solid (Crystalline powder) | Typically off-white to light tan; darkens upon oxidation. |

| Melting Point | > 80 °C (Predicted/Analog based) | Stable solid at RT; suitable for standard gravimetric handling. |

| Lipophilicity (LogP) | 4.6 (Calculated) | High Lipophilicity . Requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Formulation requires surfactants or cyclodextrins. |

| pKa (Aniline) | ~3.8 - 4.0 (Predicted) | The electron-withdrawing dichlorophenyl group decreases the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). |

| H-Bond Donors | 1 (–NH₂) | Primary interaction point for hydrogen bonding in active sites. |

| H-Bond Acceptors | 1 (N) | Weak acceptor due to conjugation and inductive effects. |

Critical Insight (Lipinski Compliance): With a LogP > 4 and MW < 500, this fragment is "Rule of 5" compliant but sits on the edge of solubility limits. In biochemical assays, ensure final DMSO concentration is 1-2% to prevent precipitation.

Chemical Reactivity & Synthesis

The synthesis of 3-(3,4-Dichlorophenyl)aniline is most reliably achieved via Suzuki-Miyaura Cross-Coupling . This method offers superior regiocontrol compared to nitration/reduction sequences.

Synthetic Pathway (Suzuki Coupling)

The following protocol describes the coupling of 3-bromoaniline with 3,4-dichlorophenylboronic acid. This route avoids the use of protecting groups on the amine, streamlining the workflow.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 3-(3,4-Dichlorophenyl)aniline.

-

Reagent Setup:

-

Charge a 250 mL round-bottom flask with 3-bromoaniline (1.0 eq, 21.2 mmol) and 3,4-dichlorophenylboronic acid (1.1 eq, 23.3 mmol).

-

Add solvent: 1,4-Dioxane (80 mL) and 2M aqueous Na₂CO₃ (20 mL). Validation: The biphasic system ensures solubility of both organic substrates and inorganic base.

-

-

Degassing (Critical Step):

-

Sparge the mixture with Nitrogen or Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

-

Catalysis:

-

Add Pd(dppf)Cl₂·DCM (0.05 eq). Heat to 90°C under reflux for 12 hours.

-

Checkpoint: Reaction completion is indicated by the disappearance of 3-bromoaniline on TLC (Hexane/EtOAc 4:1).

-

-

Workup & Purification:

-

Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2x) and brine (1x).

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0-20% EtOAc).

-

Yield Expectation: 75-85% as an off-white solid.

-

Analytical Characterization

Confirm identity using the following predicted spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 7.60 (d, J=2.0 Hz, 1H): Proton on the dichlorophenyl ring (ortho to Cl, meta to biphenyl bond).

-

δ 7.45 (d, J=8.5 Hz, 1H): Proton on the dichlorophenyl ring (ortho to Cl).

-

δ 7.35 (dd, 1H): Remaining proton on the dichlorophenyl ring.

-

δ 7.10 (t, 1H): Meta-proton on the aniline ring (C5).

-

δ 6.80 - 6.90 (m, 2H): Ortho/Para protons relative to amine.

-

δ 6.60 (d, 1H): Ortho proton between amine and biphenyl bond.

-

δ 5.20 (s, 2H, broad): -NH₂ protons. Note: Shift varies with concentration and water content.

Mass Spectrometry (ESI+)[1][2]

-

m/z (Observed): 238.1 [M+H]⁺ (Characteristic isotope pattern for Cl₂: M, M+2, M+4 in 9:6:1 ratio).

Functionalization & Applications

The primary utility of this scaffold lies in the derivatization of the amine. It is a precursor for Urea and Amide based kinase inhibitors (e.g., p38 MAPK, RAF, or VEGFR inhibitors).

Handling, Stability & Safety (MSDS Summary)

-

Storage: Store at 2-8°C under inert atmosphere (Argon). The amine is susceptible to oxidation (darkening) over time.

-

Hazards: Irritant (Skin/Eye). Toxic if swallowed (Acute Tox. Cat 3).

-

Solubility for Assays: Prepare 10 mM stock solutions in DMSO . Avoid freeze-thaw cycles; aliquot stocks for single use.

References

-

PubChem Compound Summary . 3-(3,4-Dichlorophenyl)aniline (CAS 926201-88-9).[1] National Center for Biotechnology Information. Link

-

Sigma-Aldrich . 3-(3,4-Dichlorophenyl)aniline Product Page. Link (Note: Link directs to general catalog for verification of CAS/availability).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthetic protocol).

-

A2B Chem . Product Analysis: 3-(3,4-Dichlorophenyl)aniline. Link

Sources

Navigating the Solubility Landscape of 3-(3,4-Dichlorophenyl)aniline: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Solvent Interactions and Predictive Methodologies for a Key Pharmaceutical Intermediate

Introduction: The Critical Role of Solubility in Pharmaceutical Development

3-(3,4-Dichlorophenyl)aniline, a key structural motif in numerous pharmacologically active compounds, presents both opportunities and challenges in drug discovery and development. Its synthesis, purification, formulation, and ultimately its bioavailability are intrinsically linked to its solubility in various media. A thorough understanding of its behavior in organic solvents is paramount for researchers and scientists to optimize reaction conditions, develop robust purification strategies, and design effective drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,4-Dichlorophenyl)aniline, delving into predictive methodologies to forecast its behavior in a range of organic solvents and offering a practical framework for experimental validation.

While experimental solubility data for 3-(3,4-Dichlorophenyl)aniline is not extensively available in public literature, this guide employs a robust predictive approach based on Hansen Solubility Parameters (HSP) to provide valuable insights into its solubility profile. This methodology, coupled with a detailed experimental protocol, empowers researchers to make informed decisions in their daily laboratory work.

Theoretical Framework: Unveiling Solvent-Solute Interactions with Hansen Solubility Parameters

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this adage by deconstructing the total cohesive energy of a substance into three distinct components:

-

Dispersion forces (δD): These are weak intermolecular forces arising from temporary fluctuations in electron density.

-

Polar forces (δP): These are stronger intermolecular forces between molecules with permanent dipoles.

-

Hydrogen bonding forces (δH): This is a specific type of strong dipole-dipole interaction involving hydrogen atoms bonded to highly electronegative atoms (such as nitrogen, oxygen, or fluorine).

Every solvent and solute can be characterized by a unique set of three Hansen parameters (δD, δP, and δH), which represent a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the higher the affinity between them and, consequently, the greater the solubility. The "distance" (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value signifies a higher likelihood of good solubility.

Predictive Solubility Profiling of 3-(3,4-Dichlorophenyl)aniline

In the absence of extensive experimental data, a group contribution method was employed to estimate the Hansen Solubility Parameters for 3-(3,4-Dichlorophenyl)aniline. This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the overall HSP values.

Based on its molecular structure, the estimated Hansen Solubility Parameters for 3-(3,4-Dichlorophenyl)aniline are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 3-(3,4-Dichlorophenyl)aniline

| Parameter | Value (MPa⁰·⁵) |

| δD (Dispersion) | 20.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 5.5 |

Using these estimated parameters, the Hansen distance (Ra) was calculated for a diverse range of common organic solvents. The predicted relative solubility, categorized as High, Medium, or Low, is summarized in Table 2.

Table 2: Predicted Relative Solubility of 3-(3,4-Dichlorophenyl)aniline in Various Organic Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Relative Solubility |

| High Solubility | |||||

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.8 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.2 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 8.0 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 12.1 | High |

| Medium Solubility | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 11.2 | Medium |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.0 | Medium |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Medium |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.8 | Medium |

| Low Solubility | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 15.3 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 20.2 | Low |

| Water | 15.5 | 16.0 | 42.3 | 40.1 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 17.5 | Low |

Disclaimer: The solubility data presented in this table is predictive and based on theoretical calculations. Experimental verification is strongly recommended.

Experimental Verification: A Protocol for Determining Solubility

To validate the predicted solubility profile and obtain quantitative data, a standardized experimental protocol is essential. The following gravimetric method provides a reliable approach for determining the solubility of 3-(3,4-Dichlorophenyl)aniline in organic solvents.

Objective:

To quantitatively determine the solubility of 3-(3,4-Dichlorophenyl)aniline in a selected organic solvent at a specific temperature.

Materials:

-

3-(3,4-Dichlorophenyl)aniline (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Experimental Workflow:

Figure 2: 2D structure of 3-(3,4-Dichlorophenyl)aniline.

Figure 3: The Hansen solubility sphere concept.

Conclusion

A comprehensive understanding of the solubility of 3-(3,4-Dichlorophenyl)aniline in organic solvents is a critical enabler for its effective utilization in pharmaceutical research and development. While experimental data may be sparse, the application of predictive models such as Hansen Solubility Parameters provides a robust and scientifically grounded framework for estimating its solubility profile. The predicted high solubility in chlorinated solvents and polar aprotic solvents like THF and acetone, moderate solubility in aromatic and acetate solvents, and low solubility in nonpolar and highly polar protic solvents offers a valuable starting point for solvent selection.

Ultimately, this guide serves as a practical resource, combining theoretical predictions with a detailed experimental protocol. By leveraging these tools, researchers, scientists, and drug development professionals can navigate the complexities of solubility, thereby accelerating the journey from discovery to a viable therapeutic.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting the Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.

- This guide was developed utilizing publicly available chemical property databases and theoretical prediction models.

spectroscopic data for 3-(3,4-Dichlorophenyl)aniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3,4-Dichlorophenyl)aniline

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3-(3,4-Dichlorophenyl)aniline, with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.11 g/mol , is a biaryl amine of significant interest in medicinal chemistry and materials science.[1] Its structural complexity, arising from the two substituted phenyl rings, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. Understanding these spectroscopic signatures is paramount for researchers in drug development and related scientific fields to ensure compound identity, purity, and to understand its chemical behavior.

This document is structured to provide not just the data, but the underlying scientific rationale for the experimental choices and interpretation of the results, reflecting a field-proven approach to analytical chemistry.

Molecular Structure

Figure 2: A plausible mass spectrometry fragmentation pathway for 3-(3,4-Dichlorophenyl)aniline.

Experimental Protocols

General Sample Preparation

For all spectroscopic analyses, the sample of 3-(3,4-Dichlorophenyl)aniline must be of high purity. Purification can be achieved by recrystallization or column chromatography.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 3-(3,4-Dichlorophenyl)aniline. Each technique offers complementary information, and together they form a powerful analytical workflow for the identification and purity assessment of this and other complex organic molecules in a research and development setting. The data and interpretations presented in this guide serve as a valuable reference for scientists working with this class of compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. Retrieved from [Link]

Sources

3-(3,4-Dichlorophenyl)aniline as a research biochemical

An In-depth Technical Guide to 3,4-Dichloroaniline as a Research Biochemical

A Note on Nomenclature: The topic specified was "3-(3,4-Dichlorophenyl)aniline." However, a comprehensive review of scientific literature and chemical databases reveals this compound to be exceptionally rare. The vast majority of research, industrial applications, and safety data pertains to its isomer, 3,4-Dichloroaniline (CAS No. 95-76-1) . Given its significance and prevalence, this guide will focus on 3,4-Dichloroaniline, assuming it to be the compound of interest for the intended audience of researchers and drug development professionals.

Introduction

3,4-Dichloroaniline (3,4-DCA) is a halogenated aromatic amine that serves as a cornerstone intermediate in the synthesis of a multitude of commercially significant products.[1] While its primary utility lies in the agrochemical and dye industries, its structural motif and chemical reactivity make it a valuable building block in organic synthesis and a subject of study in toxicology and environmental science. This guide provides a detailed overview of 3,4-DCA, from its fundamental properties and synthesis to its applications, biological implications, and essential experimental protocols.

Physicochemical and Spectroscopic Profile

3,4-DCA is a solid at room temperature, appearing as light tan to brown crystals that may darken upon exposure to light and air.[2] Its structural and physical properties are foundational to its reactivity and handling.

Chemical Structure

Caption: Chemical Structure of 3,4-Dichloroaniline.

Physical and Chemical Properties

The properties of 3,4-DCA dictate its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 95-76-1 | [2] |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.02 g/mol | [3] |

| Appearance | Light tan to dark gray/brown crystalline solid | [2][3] |

| Melting Point | 69-72 °C | [2][3] |

| Boiling Point | 272 °C | [3][4] |

| Water Solubility | 92 mg/L at 20 °C | [4] |

| log P (Octanol/Water) | 2.69 | [4] |

| Vapor Pressure | 1.3 Pa at 20 °C | [5] |

| pKa | 2.90 ± 0.10 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of 3,4-DCA.

| Technique | Key Features | Source(s) |

| ¹H NMR | The proton NMR spectrum shows distinct signals for the aromatic protons, influenced by the positions of the amine and chloro groups. | [2][6] |

| ¹³C NMR | The carbon NMR spectrum reveals six unique signals for the aromatic carbons, with chemical shifts determined by the attached substituents. | [2] |

| Mass Spec (GC-MS) | Electron Impact (EI) mass spectrometry typically shows a prominent molecular ion peak (m/z) at ~161, with a characteristic isotopic pattern due to the two chlorine atoms. | [2] |

| FT-IR | The infrared spectrum displays characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C vibrations. |

Synthesis and Manufacturing

The primary industrial route to 3,4-DCA is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[4][7] This process is highly efficient but requires careful control to prevent dehalogenation, a common side reaction.

Industrial Synthesis Workflow

The process involves the reduction of the nitro group to an amine in the presence of a metal catalyst, typically platinum-based.[8][9] Additives are often used to suppress the undesired removal of chlorine atoms from the aromatic ring.[3][8]

Caption: Industrial synthesis workflow for 3,4-Dichloroaniline.

Causality in Synthesis:

-

Catalyst Choice: Platinum is highly effective for nitro group reduction. However, its high activity can also cleave the C-Cl bonds. Therefore, catalysts are often modified (e.g., with iron) or used with inhibitors like ethanolamine or morpholine to enhance selectivity.[8][9]

-

Reaction Conditions: The reaction is typically run at elevated temperatures (120-180 °C) and pressures (400-800 psig) to achieve a practical reaction rate.[8] Controlling these parameters is critical to balance conversion speed with the suppression of dehalogenation.

Core Applications in Research and Industry

3,4-DCA is a versatile precursor, primarily valued for its role in constructing the core of several widely used herbicides.

Agrochemical Synthesis

3,4-DCA is a key building block for phenylurea and anilide herbicides.[10] Its structure is integral to the biological activity of these compounds.

-

Propanil: A selective post-emergence herbicide used extensively in rice cultivation.[10]

-

Diuron: A broad-spectrum herbicide for weed control in various non-crop and crop settings.[4][10]

-

Linuron: A selective herbicide for controlling grasses and broadleaf weeds.[4][10]

The synthesis of these herbicides typically involves the reaction of the amine group of 3,4-DCA with an isocyanate or an acyl chloride.

Example: Synthesis of Diuron Diuron is formed by reacting 3,4-DCA with dimethylcarbamoyl chloride or by a two-step process involving phosgene and dimethylamine.

Caption: Simplified reaction scheme for the synthesis of Diuron.

Other Applications

-

Dye Manufacturing: It serves as a precursor in the creation of various azo dyes and pigments.[11][12]

-

Pharmaceuticals: While not a common starting material, chloroaniline scaffolds are explored in drug discovery. For instance, dichlorophenyl groups are found in potent inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes treatment, suggesting the potential utility of 3,4-DCA derivatives in medicinal chemistry.[13][14]

-

Organic Synthesis: It is used to synthesize more complex molecules, such as 3,4-dichloroaniline-6-sulfonic acid, which is used to modify pigment properties.[15]

Biological Activity and Environmental Fate

The biological impact of 3,4-DCA is a critical area of research, driven by its presence in the environment as a metabolite of major herbicides.

Mechanism of Herbicidal Action (as a Metabolite)

The selective action of the herbicide Propanil (3',4'-dichloropropionanilide) is a classic example of metabolic detoxification.

-

In tolerant rice plants, Propanil is rapidly metabolized, ultimately hydrolyzing to 3,4-DCA, which is then further conjugated and detoxified.[16]

-

In susceptible weeds like barnyardgrass, this metabolic process is much slower. Propanil accumulates to lethal levels, inhibiting photosynthesis.[16] This differential metabolism is the primary basis for the herbicide's selectivity.

Caption: Differential metabolism of Propanil in rice vs. weeds.

Ecotoxicology

3,4-DCA is recognized as a significant environmental contaminant due to agricultural runoff.[12]

-

Aquatic Toxicity: It is very toxic to aquatic organisms, with studies showing effects on fish, crustaceans, and algae at low concentrations.[5][17][18] The OECD recognizes it as a reference chemical for toxicity testing.[18]

-

Endocrine Disruption: Research indicates that 3,4-DCA can act as an endocrine-disrupting chemical (EDC). It has been shown to be an androgen receptor antagonist, competing with testosterone and potentially causing reproductive toxicity in fish.[18]

Key Experimental Protocols

Protocol: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol provides a general method for coupling 3,4-DCA with an aryl halide, a common transformation in medicinal chemistry.

Objective: To synthesize N-(aryl)-3,4-dichloroaniline.

Materials:

-

3,4-Dichloroaniline

-

Aryl bromide or iodide

-

Palladium(II) acetate (Pd(OAc)₂) or similar palladium precatalyst

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), 3,4-dichloroaniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Catalyst Preparation: In a separate small vessel, pre-mix the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% PPh₃) in a small amount of anhydrous toluene.

-

Initiation: Add anhydrous toluene (5 mL) to the main reaction flask, followed by the catalyst solution.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[19]

-

Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]

Causality: The Buchwald-Hartwig reaction is a powerful C-N bond-forming reaction. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of the amine and the aryl halide. The strong base (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Protocol: Quantification in Environmental Samples via HPLC-MS/MS

This protocol outlines a method for the sensitive detection of 3,4-DCA in a complex matrix like chives, adaptable for other samples.[21]

Objective: To determine the concentration of 3,4-DCA in a sample.

Materials:

-

Sample (e.g., chive tissue)

-

Acetonitrile

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Extraction (QuEChERS Method):

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add anhydrous MgSO₄ and NaCl, vortex vigorously, and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant from the previous step.

-

Add PSA sorbent to remove matrix interferences (e.g., fatty acids).

-

Vortex and centrifuge.

-

-

Analysis:

-

Filter the cleaned extract.

-

Inject the sample into the HPLC-MS/MS system.

-

Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both often with a formic acid modifier) to separate 3,4-DCA from other components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the specific transition from the parent ion to a characteristic daughter ion.

-

-

Quantification: Calculate the concentration of 3,4-DCA based on a calibration curve prepared using certified standards in a matrix-matched solution to account for matrix effects.[21]

Safety, Handling, and Disposal

3,4-DCA is a hazardous substance and must be handled with strict safety protocols.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[22][23] It can cause serious eye damage and may cause an allergic skin reaction.[22][23] Exposure may lead to the formation of methemoglobin, reducing the blood's oxygen-carrying capacity, resulting in cyanosis (blue lips and skin), confusion, and dizziness.[17][24]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[22]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles and a face shield.[22]

-

Skin and Body Protection: Wear a lab coat and, if a significant risk of exposure exists, impervious clothing.[17][25]

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges when handling the solid material outside of a fume hood or when dust may be generated.

-

-

Handling and Storage:

-

Avoid all personal contact, including inhalation. Use only in a well-ventilated area or a chemical fume hood.[22][25]

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.[25]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains, as it is very toxic to aquatic life with long-lasting effects.[22][23]

References

- 3,4-Dichloroaniline: Properties, Applications, and Industry Insights. (n.d.). Google Cloud. Retrieved February 11, 2026.

- 3-(3,4-dichlorophenyl)aniline. (n.d.). Santa Cruz Biotechnology. Retrieved February 11, 2026.

- 3,4-Dichloroaniline. (n.d.). Apollo Scientific. Retrieved February 11, 2026.

- 3,4-DICHLORO ANILINE CAS No 95-76-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved February 11, 2026.

- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. (n.d.).

- Application of Dichloroaniline Derivatives in Agrochemical Research: A Focus on 3,4-Dichloroaniline. (n.d.). Benchchem. Retrieved February 11, 2026.

- SAFETY DATA SHEET: 3,4-Dichloroaniline. (2025). Thermo Fisher Scientific. Retrieved February 11, 2026.

- 3,4-Dichloroaniline 95-76-1 wiki. (n.d.). Guidechem. Retrieved February 11, 2026.

- ICSC 0144 - 3,4-DICHLOROANILINE. (n.d.). Inchem.org. Retrieved February 11, 2026.

- SAFETY DATA SHEET: 3,4-Dichloroaniline. (2025). Sigma-Aldrich. Retrieved February 11, 2026.

- 3,4-Dichloroaniline | 95-76-1. (n.d.). ChemicalBook. Retrieved February 11, 2026.

- 3,4-Dichloroaniline. (n.d.). Wikipedia. Retrieved February 11, 2026.

- 3,4-dichloro-N-(2,5-dichlorophenyl)aniline | C12H7Cl4N. (n.d.).

- What are the applications and storage conditions of 3,4-Dichloroaniline?. (n.d.). Guidechem. Retrieved February 11, 2026.

- 3,4-Dichloroaniline synthesis. (n.d.). ChemicalBook. Retrieved February 11, 2026.

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 11, 2026.

- Process for preparing 3,4-dichloroaniline. (n.d.).

- Production method of 3,4-dichloroaniline-6-sulfonic acid. (n.d.).

- Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved February 11, 2026.

- Mechanism of Selective Action of 3',4'-Dichloropropionanilide. (n.d.).

- 3,4-Dichloroaniline(95-76-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved February 11, 2026.

- 3,4-dichloroaniline. (n.d.). AERU, University of Hertfordshire. Retrieved February 11, 2026.

- Process for preparing 3, 4 dichloroaniline. (n.d.).

- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023).

- 3,4-DICHLOROANILINE. (n.d.). CAMEO Chemicals, NOAA. Retrieved February 11, 2026.

- List of Dipeptidyl peptidase 4 inhibitors. (n.d.). Drugs.com. Retrieved February 11, 2026.

- Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854). (n.d.). MDPI. Retrieved February 11, 2026.

- Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. (n.d.). PubMed. Retrieved February 11, 2026.

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). PubMed. Retrieved February 11, 2026.

- DIPEPTIDYL PEPTIDASE-4 INHIBITORS: A NEW APPROACH IN DIABETES TREATMENT. (2009).

- 3,4-Dichloroaniline Chemical Substances Control Law Reference No. (n.d.). National Institute of Technology and Evaluation, Japan. Retrieved February 11, 2026.

- An air-dried, 1-L, three-necked, round-bottomed flask is equipped... (n.d.). Organic Syntheses. Retrieved February 11, 2026.

- Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps. (n.d.). Semantic Scholar. Retrieved February 11, 2026.

- Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved February 11, 2026.

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (n.d.).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 4. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. env.go.jp [env.go.jp]

- 6. 3,4-Dichloroaniline(95-76-1) 1H NMR spectrum [chemicalbook.com]

- 7. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]

- 9. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. CN105968033A - Production method of 3,4-dichloroaniline-6-sulfonic acid - Google Patents [patents.google.com]

- 16. Mechanism of Selective Action of 3′,4′-Dichloropropionanilide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICSC 0144 - 3,4-DICHLOROANILINE [inchem.org]

- 18. mdpi.com [mdpi.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. rsc.org [rsc.org]

- 21. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fishersci.com [fishersci.com]

- 24. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 3-(3,4-Dichlorophenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3,4-Dichlorophenyl)aniline, a diarylamine of significant interest in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the most effective synthetic strategies, focusing on the palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of this powerful C-N bond-forming reaction, present a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide integrates theoretical principles with practical, actionable insights to facilitate the reliable production of this key molecular scaffold.

Introduction and Strategic Overview

Diarylamine structures are ubiquitous scaffolds in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The specific target of this guide, 3-(3,4-Dichlorophenyl)aniline, combines the functionalities of a dichlorinated phenyl ring with a meta-substituted aniline, making it a valuable intermediate for building more complex molecular architectures. The robust and efficient synthesis of such compounds is therefore a critical objective in modern organic chemistry.

Historically, the formation of aryl C-N bonds was achieved through harsh methods like the Ullmann condensation, which often required high temperatures and stoichiometric amounts of copper. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field.[1][2] This reaction provides a versatile and highly efficient method for the formation of C-N bonds between aryl halides and amines under relatively mild conditions.[2]

This guide will focus on the Buchwald-Hartwig amination as the premier strategy for synthesizing 3-(3,4-Dichlorophenyl)aniline from 3,4-dichloroaniline.

Retrosynthetic Approach: The core transformation is the formation of a C-N bond between a 3,4-dichlorophenyl moiety and a 3-aminophenyl moiety. The most direct application of the Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine. Given the topic, our primary starting material is 3,4-dichloroaniline. Therefore, the most logical retrosynthetic disconnection is between the nitrogen atom and the non-chlorinated phenyl ring, suggesting a coupling between 3,4-dichloroaniline and a suitable 3-halophenyl electrophile. For optimal reactivity, a 3-bromo- or 3-iodoaniline is preferred over a 3-chloroaniline.

The Premier Synthetic Route: Buchwald-Hartwig Amination